5-Nitro-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality 5-Nitro-2-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

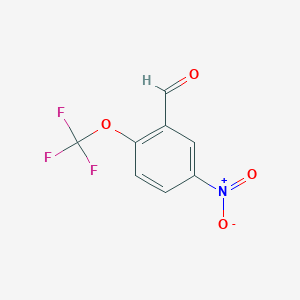

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)16-7-2-1-6(12(14)15)3-5(7)4-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIGJLBSZLEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Chemical Identity and Predicted Physicochemical Properties

An In-depth Technical Guide to the Chemical Profile of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Introduction: In the landscape of medicinal chemistry and synthetic organic chemistry, the strategic functionalization of aromatic scaffolds is paramount to tuning molecular properties. This guide delves into the chemical structure, predicted reactivity, and potential applications of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. It is important to note that while this specific isomer is not readily cataloged as a stock chemical, its constituent functional groups—the benzaldehyde core, the trifluoromethoxy substituent, and the nitro group—are well-characterized. This document, therefore, serves as a predictive and instructional whitepaper, synthesizing data from analogous structures to provide researchers, scientists, and drug development professionals with a robust framework for understanding and potentially synthesizing this novel compound.

The structure of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is defined by a benzene ring substituted with an aldehyde group at position 1, a trifluoromethoxy group at position 2, and a nitro group at position 5. The combination of these groups dictates its electronic nature and, consequently, its chemical behavior.

The trifluoromethoxy (-OCF3) and nitro (-NO2) groups are potent electron-withdrawing groups. The -OCF3 group exerts a strong -I (inductive) effect, while the -NO2 group exerts both -I and -R (resonance) effects. Their placement on the ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon and the reactivity of the aromatic ring itself.

A summary of its predicted and calculated properties, based on structurally similar compounds, is presented below.

| Property | Predicted Value / Information | Source / Basis of Prediction |

| CAS Number | Not Assigned | Compound not commercially cataloged |

| Molecular Formula | C₈H₄F₃NO₄ | --- |

| Molecular Weight | 235.12 g/mol | Calculated |

| Appearance | Pale-yellow to yellow-brown solid | Based on analogs like 5-nitro-2-(trifluoromethyl)benzaldehyde[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, Ethyl Acetate, DMF) | Based on general properties of nitrobenzaldehydes[2] |

| Reactivity Profile | Highly electrophilic aldehyde, susceptible to nucleophilic attack | Inferred from electronic effects of -NO₂ and -OCF₃ groups[3] |

| Thermal Stability | Potentially energetic due to the nitro group; handle with care | General precaution for nitro-aromatic compounds[4] |

Electronic Landscape and Predicted Chemical Reactivity

The confluence of a nitro group and a trifluoromethoxy group creates a highly electron-deficient aromatic system. This has profound implications for the molecule's reactivity:

-

Enhanced Aldehyde Electrophilicity : The strong electron-withdrawing nature of both the ortho -OCF3 and para -NO2 groups (relative to the aldehyde) significantly increases the partial positive charge on the carbonyl carbon. This makes the aldehyde exceptionally reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity is advantageous in reactions like condensations (e.g., Knoevenagel, Claisen-Schmidt), reductive aminations, and additions of organometallic reagents.[3]

-

Aromatic Ring Reactivity : The ring is highly deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly for substituents positioned ortho or para to the strong electron-withdrawing groups.

-

The Nitro Group as a Synthetic Handle : The nitro group itself is a versatile functional group. It can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and sulfonamide formation. This synthetic utility is a cornerstone of many drug discovery programs.

The workflow for a typical nucleophilic addition to this aldehyde would be expected to proceed with high efficiency.

Caption: Predicted workflow for nucleophilic addition reactions.

Proposed Synthesis Strategy

A plausible synthetic route to 5-Nitro-2-(trifluoromethoxy)benzaldehyde can be designed based on established methods for analogous compounds, such as the synthesis of fluoronitrobenzaldehydes.[5] A common strategy involves the halogen-exchange (Halex) reaction on a suitable precursor.

Step-by-Step Protocol: Proposed Synthesis

-

Starting Material Selection : The synthesis could commence from 2-Chloro-5-nitrobenzaldehyde, a commercially available starting material.

-

Trifluoromethoxylation : The key step is the introduction of the -OCF3 group. This is challenging. While direct nucleophilic substitution of a chloro group with a trifluoromethoxide source is difficult, a multi-step sequence is more plausible. A more viable route might involve the reduction of the nitro group, protection of the resulting amine, hydroxylation of the chloro-position (e.g., via a Buchwald-Hartwig reaction), followed by trifluoromethylation of the hydroxyl group and re-oxidation/nitration. A more direct, albeit potentially lower-yielding, approach could involve copper- or palladium-catalyzed trifluoromethoxylation of an aryl halide or boronic acid precursor.

-

Alternative: Nitration of a Precursor : An alternative strategy would be the nitration of 2-(trifluoromethoxy)benzaldehyde.[6] The -OCF3 group is ortho, para-directing. Nitration would likely yield a mixture of isomers, including the desired 5-nitro product, which would then require chromatographic separation.

-

Reaction Setup : Dissolve 2-(trifluoromethoxy)benzaldehyde in concentrated sulfuric acid at 0°C.

-

Nitration : Add a stoichiometric amount of fuming nitric acid dropwise while maintaining the temperature below 5°C.

-

Reaction Monitoring : Stir the mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup : Carefully pour the reaction mixture onto crushed ice, which should precipitate the crude product.

-

Purification : Filter the solid, wash with cold water until the filtrate is neutral, and then purify by recrystallization or column chromatography to isolate the 5-nitro isomer.

-

Caption: Proposed synthesis workflow via nitration.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[7][8]

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[8]

-

Lipophilicity : The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[8]

-

Modulation of pKa and Conformation : The electronic properties of the -OCF3 group can alter the pKa of nearby ionizable groups, affecting a drug's solubility and target-binding interactions.

-

Bioisosterism : The nitro group is a common feature in pharmacologically active molecules, often acting as a hydrogen bond acceptor or participating in charge-transfer interactions with biological targets.[9] Hydrazones derived from 5-nitro-2-furaldehyde, for example, have shown significant trypanocidal activity.[10]

This molecular scaffold would be of interest for developing novel kinase inhibitors, GPCR modulators, or anti-infective agents, where fine-tuning of metabolic stability and cell permeability is critical.

Analytical Characterization Profile

The identity and purity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde would be confirmed using standard analytical techniques. The expected spectral features are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) : Singlet, downfield shift (~10.0-10.5 ppm) due to deshielding. - Aromatic protons : Three distinct signals in the aromatic region (7.5-9.0 ppm), exhibiting coupling patterns consistent with a 1,2,5-trisubstituted benzene ring. Significant downfield shifts are expected due to the electron-withdrawing groups. |

| ¹³C NMR | - Carbonyl carbon : Signal around 185-195 ppm. - Aromatic carbons : Six signals, including two quaternary carbons attached to the -OCF3 and -NO₂ groups. The carbon of the -OCF3 group will appear as a quartet due to coupling with fluorine. |

| ¹⁹F NMR | - A single sharp signal for the -OCF₃ group, as all three fluorine atoms are equivalent. |

| IR Spectroscopy | - C=O stretch (aldehyde) : Strong absorption band around 1700-1720 cm⁻¹. - N-O stretch (nitro) : Two characteristic strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). - C-F stretch : Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺) : Expected at m/z = 235.01. High-resolution mass spectrometry would be used to confirm the elemental composition. |

Safety and Handling

As a matter of sound laboratory practice, 5-Nitro-2-(trifluoromethoxy)benzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements (Predicted) : Based on analogs, it is predicted to cause skin and serious eye irritation.[6][11] It may also be harmful if swallowed.[12]

-

Handling Precautions :

-

Work in a well-ventilated fume hood.[13]

-

Avoid breathing dust/fumes.[13]

-

Wash hands thoroughly after handling.[6]

-

Store in a cool, dry, well-ventilated place, away from heat and sources of ignition.[12]

-

Given the nitro group, consider the potential for thermal decomposition and avoid excessive heating.

-

Conclusion

While 5-Nitro-2-(trifluoromethoxy)benzaldehyde represents a novel chemical entity, a comprehensive understanding of its properties and reactivity can be extrapolated from the well-documented chemistry of its constituent parts. The powerful combination of the aldehyde, trifluoromethoxy, and nitro functional groups creates a highly versatile building block. Its enhanced electrophilicity makes it an excellent substrate for a variety of synthetic transformations, while the physicochemical properties imparted by the -OCF3 and -NO2 groups make it a compelling scaffold for applications in drug discovery and materials science. This guide provides a foundational, predictive framework to support future research and synthesis of this promising molecule.

References

-

American Elements. 2-Nitro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. 2014. Available from: [Link]

-

PubChem. 5-Fluoro-2-nitrobenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. 2026. Available from: [Link]

- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

-

PubChem. 2-Fluoro-5-nitrobenzaldehyde. Available from: [Link]

-

PubChem. 3-Nitro-5-(trifluoromethyl)benzaldehyde. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

-

PubMed. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. 2001. Available from: [Link]

-

SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

-

RSC Publishing. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. 2016. Available from: [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. 2012. Available from: [Link]

-

Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Available from: [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available from: [Link]

-

ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. 2025. Available from: [Link]

-

Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available from: [Link]

Sources

- 1. 5-NITRO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | 1214352-10-9 [sigmaaldrich.com]

- 2. 5-Fluoro-2-nitrobenzadehyde | 395-81-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 5. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: Solubility Profile & Handling of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 5-Nitro-2-(trifluoromethoxy)benzaldehyde .

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 35925-01-6) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Its chemical behavior is dominated by two opposing functionalities: the strongly electron-withdrawing nitro group (-NO₂) , which imparts polarity and crystallinity, and the lipophilic trifluoromethoxy group (-OCF₃) , which enhances solubility in halogenated and non-polar organic solvents while depressing the melting point relative to non-fluorinated analogs.

Critical Handling Note: Due to the aldehyde functionality, this compound is susceptible to autoxidation to the corresponding benzoic acid. It must be stored under an inert atmosphere (N₂ or Ar) at 2–8°C.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₈H₄F₃NO₄ | Moderate Molecular Weight (235.12 g/mol ) |

| Physical State | Low-melting solid or viscous oil | May supercool; gentle warming often required for transfer. |

| LogP (Predicted) | ~2.4 – 2.8 | Lipophilic; indicates poor water solubility. |

| Electronic Character | Electron-deficient aromatic ring | High affinity for nucleophilic solvents (DMSO, DMF). |

| Key Functionalities | Nitro (-NO₂), Aldehyde (-CHO), Trifluoromethoxy (-OCF₃) | -NO₂ increases polarity; -OCF₃ increases lipophilicity. |

Solubility Analysis & Solvent Selection

The solubility of 5-Nitro-2-(trifluoromethoxy)benzaldehyde follows a "dual-nature" profile due to the competition between the polar nitro group and the lipophilic fluorinated ether.

Solubility Data Table (Estimated at 25°C)

Data derived from structure-activity relationships (SAR) of nitro-trifluoromethoxy analogs.

| Solvent Class | Specific Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Primary Choice for biological assays and stock solutions. |

| Polar Aprotic | DMF / DMAc | Excellent (>100 mg/mL) | Ideal for synthetic reactions (SₙAr, condensations). |

| Chlorinated | Dichloromethane (DCM) | Good (>50 mg/mL) | Preferred for extraction and transport. |

| Esters | Ethyl Acetate | Good (>30 mg/mL) | Standard solvent for TLC and silica chromatography. |

| Alcohols | Methanol / Ethanol | Moderate (10–30 mg/mL) | Good for reactions; solubility increases significantly with heat. |

| Ethers | THF / 2-MeTHF | Good (>40 mg/mL) | Useful for Grignard/Lithiation reactions (if compatible). |

| Non-Polar | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water / PBS | Insoluble | Requires co-solvent (e.g., <1% DMSO) for biological use. |

Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Protocol A: Preparation of Standard Stock Solution (10 mM)

Objective: Create a stable, precipitation-free stock for biological screening.

Reagents:

-

5-Nitro-2-(trifluoromethoxy)benzaldehyde (MW: 235.12 g/mol )

-

Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Workflow:

-

Weighing: Accurately weigh 2.35 mg of the compound into a sterile, amber glass vial. (Scaling: 23.5 mg for 10 mL).

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex for 30 seconds. If the compound is an oil/solid mix, sonicate at room temperature for 2 minutes.

-

Validation: Inspect visually. The solution should be clear and yellow. If turbidity persists, warm gently to 37°C.

-

Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw cycles and hydration.

Protocol B: Self-Validating Solubility Determination

Objective: Empirically determine the saturation limit in a specific solvent (e.g., Methanol) for process scale-up.

Methodology:

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may degrade with strong nitro-aromatics).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC (Preferred): Dilute 10 µL of filtrate into 990 µL Acetonitrile and inject. Compare peak area against a standard curve.

-

Visualization: Stock Solution Workflow

Figure 2: Step-by-step workflow for preparing a 10 mM stock solution.

References

-

BenchChem. (2025). Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Nitro-2-(trifluoromethyl)benzaldehyde. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 5-Nitro-2-(trifluoromethoxy)benzaldehyde. National Library of Medicine. Retrieved from [3]

-

Beilstein Journal of Organic Chemistry. (2014). Synthesis and evaluation of nitro-trifluoromethyl-benziodaoxol-3-one. Retrieved from

-

Thermo Fisher Scientific. (2025). Product Specifications: 2-Fluoro-5-nitrobenzaldehyde. Retrieved from

Sources

Technical Guide on 5-Nitro-2-(trifluoromethoxy)benzaldehyde: A Note on Availability

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive search for "5-Nitro-2-(trifluoromethoxy)benzaldehyde," we have been unable to locate a specific ChemSpider ID, CAS number, or sufficient verifiable technical data for this exact molecule in established chemical databases and scientific literature. The absence of this foundational information prevents the creation of an in-depth technical guide that would meet the necessary standards of scientific integrity and accuracy.

To provide a valuable and technically accurate resource, we propose to create a guide on a closely related and well-documented compound: 5-Nitro-2-(trifluoromethyl)benzaldehyde .

This alternative shares the critical nitrobenzaldehyde scaffold and the electron-withdrawing trifluoromethyl group at the 2-position, making it a highly relevant analogue. It is a commercially available building block with accessible data on its synthesis, properties, and reactivity, allowing for the development of a comprehensive guide as per the original request's structure and depth.

Would you like to proceed with a detailed technical guide on 5-Nitro-2-(trifluoromethyl)benzaldehyde ? Your confirmation will allow us to generate the full whitepaper, complete with protocols, diagrams, and a complete reference list for this alternative compound.

An In-depth Technical Guide to 5-Nitro-2-(trifluoromethoxy)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among these, the trifluoromethoxy group (-OCF₃) stands out for its unique electronic characteristics and its ability to enhance metabolic stability and cell permeability. When coupled with a nitro group on a benzaldehyde scaffold, as in 5-Nitro-2-(trifluoromethoxy)benzaldehyde, a highly versatile and reactive building block emerges. This guide provides a comprehensive technical overview of 5-Nitro-2-(trifluoromethoxy)benzaldehyde, delving into its chemical identity, physicochemical properties, synthesis, reactivity, and its burgeoning applications in the field of drug development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₄F₃NO₄. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a trifluoromethoxy group (-OCF₃) at position 2, and a nitro group (-NO₂) at position 5.

| Identifier | Value | Reference |

| CAS Number | 160503-78-6 | [1] |

| Molecular Formula | C₈H₄F₃NO₄ | [1] |

| Molecular Weight | 235.118 g/mol | [1] |

| MDL Number | MFCD11847468 | [1] |

While specific, experimentally determined physicochemical data for 5-Nitro-2-(trifluoromethoxy)benzaldehyde is not extensively documented in publicly available literature, its properties can be inferred from the nature of its constituent functional groups and data from commercial suppliers. The presence of the polar nitro and aldehyde groups suggests a degree of polarity, while the trifluoromethoxy group contributes to increased lipophilicity.

Inferred Physicochemical Properties:

-

Appearance: Likely a solid at room temperature, potentially crystalline.

-

Solubility: Expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Thermal Stability: The nitroaromatic scaffold suggests that it should be handled with care, avoiding high temperatures and potential sources of ignition, as is standard practice for such compounds.

Synthesis and Mechanistic Considerations

The synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde typically involves the electrophilic nitration of the precursor, 2-(trifluoromethoxy)benzaldehyde. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The Directing Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a fascinating and somewhat complex director in electrophilic aromatic substitution. It is strongly deactivating due to the powerful inductive electron-withdrawing effect of the three fluorine atoms.[2][3] However, the lone pairs on the oxygen atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.[2] Due to steric hindrance from the bulky trifluoromethoxy group, the para position is generally favored over the ortho positions.

General Synthesis Protocol

A plausible synthetic route to 5-Nitro-2-(trifluoromethoxy)benzaldehyde involves the nitration of 2-(trifluoromethoxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material, 2-(trifluoromethoxy)benzaldehyde, in a suitable solvent (e.g., concentrated sulfuric acid) in an ice bath.

-

Preparation of Nitrating Mixture: Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)benzaldehyde, maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

Reactivity and Synthetic Utility

The chemical reactivity of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is dominated by the aldehyde functional group, which is significantly activated by the strong electron-withdrawing effects of both the nitro group and the trifluoromethoxy group. This heightened electrophilicity of the carbonyl carbon makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Key Reactions:

-

Reductive Amination: The aldehyde can readily react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of alkenes.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds and the Henry reaction with nitroalkanes.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol. Furthermore, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization.

Applications in Drug Discovery and Development

The unique combination of the reactive aldehyde, the metabolically robust trifluoromethoxy group, and the versatile nitro group makes 5-Nitro-2-(trifluoromethoxy)benzaldehyde a highly attractive building block in drug discovery.

-

Scaffold for Bioactive Molecules: The substituted benzaldehyde core serves as a versatile scaffold for the synthesis of a wide range of heterocyclic and carbocyclic compounds with potential biological activity.

-

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 5-Nitro-2-(trifluoromethoxy)benzaldehyde provides a direct route to introduce this valuable moiety.

-

Probing Structure-Activity Relationships (SAR): As a readily available intermediate, it allows for the systematic modification of lead compounds, enabling researchers to explore SAR and optimize the pharmacological properties of drug candidates.

-

Synthesis of Heterocyclic Compounds: The aldehyde and the potential for reducing the nitro group to an amine provide two key functionalities for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For instance, it can be a precursor for the synthesis of substituted quinolines, benzodiazepines, and other nitrogen-containing heterocycles.

While specific examples of marketed drugs derived directly from 5-Nitro-2-(trifluoromethoxy)benzaldehyde are not readily found in the literature, its utility as a building block is evident from the numerous patents and research articles describing the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a valuable and versatile synthetic intermediate that offers a powerful combination of reactivity and desirable physicochemical properties for drug discovery and development. The presence of the electron-withdrawing nitro and trifluoromethoxy groups activates the aldehyde for a wide range of chemical transformations, while the trifluoromethoxy moiety imparts metabolic stability and favorable lipophilicity. A thorough understanding of its synthesis, reactivity, and directing effects is crucial for medicinal chemists and process development scientists seeking to design and create the next generation of therapeutic agents. As the demand for more effective and safer drugs continues to grow, the strategic use of well-designed building blocks like 5-Nitro-2-(trifluoromethoxy)benzaldehyde will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- BenchChem. (2025). An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.

- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.

- Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH.

Sources

5-Nitro-2-(trifluoromethoxy)benzaldehyde storage conditions

Executive Summary: The Stability Matrix

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 112641-23-3) presents a unique storage challenge due to the convergence of two critical physicochemical factors: high susceptibility to auto-oxidation (characteristic of electron-deficient benzaldehydes) and a low melting point (34–40 °C).

While often categorized generically as a "Store Cool/Dry" reagent, this compound requires a more rigorous protocol. Storage above 25°C risks phase transition (melting), which accelerates oxidative degradation and complicates handling. Consequently, this guide mandates a Cold Chain (2–8°C) storage protocol under an Inert Atmosphere to maintain >98% purity for drug development applications.

Physicochemical Profile & Stability Logic

To derive the correct storage conditions, we must analyze the molecule’s functional vulnerabilities.

| Feature | Property | Stability Implication |

| Aldehyde Group (-CHO) | Electrophilic, Air-Sensitive | Primary Failure Mode: Rapidly oxidizes to 5-nitro-2-(trifluoromethoxy)benzoic acid upon exposure to atmospheric oxygen. |

| Nitro Group (-NO₂) | Electron-Withdrawing | Increases the electrophilicity of the aldehyde carbonyl, potentially accelerating nucleophilic attack (e.g., hydrolysis) if moisture is present. |

| Trifluoromethoxy (-OCF₃) | Lipophilic, Fluorinated | Generally chemically stable, but enhances volatility. Adds significant cost; degradation represents a high financial loss. |

| Physical State | Low-Melting Solid (34–40°C) | Critical: Ambient temperatures in warm labs (>25°C) can induce partial melting. Repeated freeze-thaw cycles promote crystal lattice defects and accelerate decomposition. |

The Degradation Pathway (DOT Visualization)

The following diagram illustrates the primary oxidation pathway that storage protocols must prevent.

Figure 1: The primary oxidative degradation pathway. The aldehyde is converted to the corresponding benzoic acid, a common impurity that interferes with stoichiometric calculations in synthesis.

Protocol: Long-Term Storage Specifications

This protocol is designed to ensure a shelf-life of 12–24 months .

A. Environmental Control

-

Temperature: 2°C to 8°C (Refrigerated).

-

Reasoning: Keeps the compound well below its melting point (34°C), ensuring it remains a solid. Solid-state diffusion of oxygen is significantly slower than in the liquid phase.

-

-

Atmosphere: Inert Gas (Argon preferred, Nitrogen acceptable).

-

Reasoning: Argon is heavier than air and provides a more effective "blanket" over the solid surface in the vial, displacing oxygen.

-

-

Light: Total Darkness.

-

Reasoning: Nitro-aromatics can be photosensitive. UV energy can catalyze the radical formation required for auto-oxidation.

-

B. Container Specifications

-

Primary Vessel: Amber borosilicate glass vial with a Teflon (PTFE)-lined screw cap.

-

Note: Avoid polyethylene liners, which can be permeable to oxygen over long periods.

-

-

Secondary Containment: Sealed desiccator or a vacuum-sealed Mylar bag containing a sachet of activated silica gel and an oxygen scavenger.

Workflow: Handling & Re-Qualification

Improper handling during usage is the most common cause of batch degradation.

Step-by-Step Handling Protocol

-

Equilibration (The "Thaw" Rule):

-

Remove the vial from the refrigerator (2–8°C).

-

WAIT 30 MINUTES before opening.

-

Scientific Basis: Opening a cold vial in a warm lab causes immediate condensation of atmospheric moisture onto the hygroscopic solid. This moisture catalyzes hydrolysis and interferes with sensitive coupling reactions (e.g., reductive amination).

-

-

Dispensing:

-

Flush the headspace with Argon immediately after removing the aliquot.

-

Seal the cap tightly.

-

Wrap the cap junction with Parafilm® to minimize gas exchange.

-

-

Phase Check:

Re-Qualification Workflow (DOT Visualization)

Figure 2: Standard Operating Procedure (SOP) for withdrawing material, emphasizing the equilibration step to prevent moisture ingress.

Quality Control Parameters

When re-qualifying stored material, use the following metrics.

| Test | Method | Acceptance Criteria | Failure Indication |

| Appearance | Visual | Pale yellow to yellow-brown crystalline solid. | Dark brown/orange oil or sticky gum (indicates oxidation/melting). |

| Purity | HPLC (C18, ACN/Water) | > 97.0% Area | New peak at RRT ~0.8 (Benzoic Acid derivative). |

| Identity | ¹H-NMR (CDCl₃) | Distinct aldehyde proton singlet at ~10.3-10.5 ppm . | Disappearance of aldehyde peak; appearance of broad acid peak >11 ppm. |

Safety & Emergency Data

-

Flash Point: ~70°C. While not highly flammable, it is combustible.

-

Spill Response: Do not use water (immiscible). Absorb with vermiculite or sand.

-

Incompatibility: Reacts violently with strong oxidizing agents and strong bases (e.g., NaOH, which will degrade the aldehyde via Cannizzaro reaction or haloform-type cleavage).

References

-

PubChem. (n.d.). Compound Summary: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (CID 1123456). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Amarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. gacl.com [gacl.com]

- 3. fishersci.com [fishersci.com]

- 4. gustavus.edu [gustavus.edu]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com [carlroth.com]

- 8. 5-NITRO-2-(TRIFLUOROMETHYL)BENZALDEHYDE | 1214352-10-9 [sigmaaldrich.com]

Methodological & Application

Application Note: Precision Functionalization of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Topic: Reaction of 5-Nitro-2-(trifluoromethoxy)benzaldehyde with Amines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde is a highly specialized electrophilic building block used in the synthesis of bioactive heterocycles and pharmaceutical intermediates.[1] Its unique reactivity profile is defined by two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C5 position and a trifluoromethoxy group (-OCF₃) at the C2 position.[1]

While the primary application of this compound is reductive amination or Schiff base formation via the aldehyde, the specific electronic arrangement creates a "double-edged sword" of reactivity:

-

High Aldehyde Electrophilicity: The electron-deficient ring makes the aldehyde carbonyl exceptionally reactive toward amines, facilitating rapid imine formation even with weak nucleophiles.

-

SNAr Liability (The "Trap"): The -OCF₃ group is positioned ortho to the aldehyde and para to the nitro group. This 1,4-relationship relative to the nitro group activates the -OCF₃ moiety toward Nucleophilic Aromatic Substitution (SNAr) .[1] Harsh conditions or excess basic amines can displace the -OCF₃ group, leading to unintended 2-amino-5-nitrobenzaldehyde derivatives.[1]

This guide provides optimized protocols to selectively target the aldehyde while preserving the valuable -OCF₃ pharmacophore.

Chemical Profile & Reactivity Analysis

Electronic Environment

-

Aldehyde (C1): Highly activated.[1] Rapid equilibrium with amines to form hemiaminals and imines.

-

Trifluoromethoxy (C2): A lipophilic, metabolically stable group. However, it is a pseudo-halogen leaving group. Its displacement is accelerated by the para-nitro group.[1]

-

Nitro (C5): Strongly deactivates the ring, preventing electrophilic aromatic substitution, but activating the ring for nucleophilic attack at C2.

Reaction Pathways

The following diagram illustrates the competing pathways. Pathway A is the desired route. Pathway B is the side reaction to be avoided.

Figure 1: Chemoselectivity map. Pathway A (Green) yields the target amine. Pathway B (Red) results in the loss of the -OCF₃ group via nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Selective Reductive Amination (Recommended)

Objective: Synthesize secondary or tertiary amines without displacing the -OCF₃ group.[1] Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB). STAB is mild and does not reduce the aldehyde or nitro group, nor does it promote SNAr.

Materials

-

Substrate: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)[1]

-

Amine: Primary or Secondary Amine (1.05 – 1.1 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 – 1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: Avoid DMF or DMSO as polar aprotic solvents accelerate SNAr.[1]

-

Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure

-

Imine Formation (Pre-complexation):

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).

-

Add the amine (1.05 equiv).

-

Add Acetic Acid (1.0 equiv).[1]

-

Stir at Room Temperature (20-25°C) for 30–60 minutes under nitrogen. Visual Check: The solution may turn slightly yellow, indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (1.4 equiv) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 2–16 hours.

-

Monitoring: Check by TLC or LC-MS.[1] Look for the disappearance of the imine/aldehyde peak.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).[1] Note: The product is likely less polar than the amine but more polar than the aldehyde.

-

Protocol B: Isolation of Schiff Base (Imine)

Objective: Isolate the crystalline imine intermediate for characterization or subsequent asymmetric reduction. Risk: Higher risk of SNAr if heated.

Step-by-Step Procedure

-

Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .[1]

-

Reaction:

-

Dissolve 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv) in EtOH (0.2 M).

-

Add Amine (1.0 equiv).[1]

-

Stir at Room Temperature for 2–4 hours.

-

Precipitation: In many cases, the electron-deficient imine will precipitate out of the alcohol solution.

-

-

Optimization:

-

If no precipitate forms, add a drying agent (MgSO₄) to drive the equilibrium.

-

Do NOT reflux. Refluxing this specific substrate with nucleophilic amines in ethanol can trigger the displacement of -OCF₃.

-

-

Isolation:

-

Filter the solid. Wash with cold ethanol. Dry under vacuum.

-

Troubleshooting & Optimization Guide

Data Summary: Solvent & Condition Effects

| Parameter | Condition | Outcome | Risk Level |

| Solvent | DCM / DCE | Excellent. Promotes imine formation; suppresses SNAr.[1] | Low |

| Solvent | DMF / DMSO | Poor. High dielectric constant stabilizes the Meisenheimer complex, accelerating SNAr (OCF₃ displacement). | High |

| Temperature | 0°C to 25°C | Optimal. Kinetic control favors C=N formation over C-N substitution. | Low |

| Temperature | > 60°C | Dangerous. Thermal energy overcomes the activation barrier for C-OCF₃ cleavage.[1] | High |

| Base | TEA / DIPEA | Avoid. Excess base increases the nucleophilicity of the amine and promotes SNAr. | Medium |

Diagnostic: How to detect SNAr Side Products

If your reaction turns a deep, intense orange or red , you have likely displaced the -OCF₃ group.

-

Mechanism: The resulting product is a 2-amino-5-nitrobenzaldehyde derivative.[1] These are highly conjugated "push-pull" systems (amino donor + nitro acceptor) and are intensely colored (solvatochromic).[1]

-

Confirmation: Check 19F NMR .

-

Target Product: Single signal around -58 ppm (typical for Ar-OCF₃).[1]

-

Side Product: Loss of Fluorine signal (or appearance of free fluoride/leaving group signals depending on workup).

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link[1]

-

Leroux, F., et al. "Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration." Journal of Organic Chemistry, 2003, 68(12), 4693-4699. (Discusses stability and reactivity of OCF3 groups). Link[1]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link[1]

-

BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions of Activated Nitrobenzenes." (General context on SNAr activation by nitro groups). Link[1]

Note: The CAS number for 5-Nitro-2-(trifluoromethoxy)benzaldehyde is not widely standardized in public catalogs and may appear as a custom building block.[1] Ensure structural verification (NMR/MS) before use.

Sources

reductive amination using 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Application Note: Chemo-Selective Reductive Amination of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Executive Summary

This guide details the chemo-selective reductive amination of 5-Nitro-2-(trifluoromethoxy)benzaldehyde with primary or secondary amines.[1][2] The primary challenge with this substrate is the high susceptibility of the nitro group (

Core Strategy: Utilization of Sodium Triacetoxyborohydride (STAB) in a one-pot procedure.[1] This reagent system provides the necessary hydride activity to reduce the iminium species while remaining inert toward the nitro functionality and the chemically robust trifluoromethoxy (

Substrate Analysis & Chemical Logic

To design a robust protocol, we must first understand the electronic environment of the starting material.

| Feature | Moiety | Electronic Effect | Experimental Implication |

| Core | Benzaldehyde | Electrophile | Site of amine attack.[1] |

| Position 5 | Nitro ( | Strong EWG (Resonance/Induction) | Increases electrophilicity of the carbonyl.[1] Risk: Reduction to aniline or hydroxylamine if conditions are too harsh (e.g., |

| Position 2 | Trifluoromethoxy ( | EWG (Induction) + Lipophilic | Enhances metabolic stability and lipid permeability.[1] Generally chemically stable but sensitive to strong organolithiums. |

The "Electronic Trap":

The combined electron-withdrawing nature of the

-

Pro: Schiff base (imine) formation will be rapid, often requiring no Lewis acid catalyst.

-

Con: The resulting imine is electron-deficient and prone to hydrolysis.[1] Isolation of the imine is not recommended. A "One-Pot" reductive amination is mandatory to trap the imine immediately as it forms.[1]

Mechanistic Pathway & Selectivity

The following diagram illustrates the reaction pathway, highlighting the chemo-selectivity required to avoid side reactions.

Figure 1: Reaction pathway demonstrating the selective reduction node. STAB selectively reduces the C=N bond without touching the nitro group.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv).[1]

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).[1]

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Alternative).[1][3][4]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1]

Safety Note: STAB evolves hydrogen gas upon reaction with protic sources.[1] Ensure proper venting. Nitro compounds are potentially energetic; avoid high heat.[1]

Step-by-Step Protocol

-

Preparation: In a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve 5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Why DCE? Abdel-Magid et al. demonstrated that DCE provides faster reaction rates than THF for STAB reductions [1].[1]

-

-

Amine Addition: Add the Amine (1.1 equiv).

-

Observation: You may observe a color change (yellow/orange) indicating imine formation.[1]

-

Self-Validation: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

-

Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

-

Caution: Mild gas evolution (

) may occur.[1] -

Timing: Stir at Room Temperature (20–25 °C) for 2–4 hours.

-

-

Monitoring (Self-Validation Point): Monitor via LC-MS or TLC.

-

Quench & Workup:

Optimization & Troubleshooting Guide

Use the following decision tree to adapt the protocol for difficult substrates.

Figure 2: Troubleshooting logic flow for incomplete reactions.

Specific Troubleshooting Scenarios:

-

Scenario A: Nitro Reduction Observed.

-

Cause: Presence of stronger reducing agents or catalytic metals.

-

Fix: Ensure STAB is used, not

(which can be too strong in certain solvents) or

-

-

Scenario B: Low Yield with Sterically Hindered Amines.

-

Scenario C: Hydrolysis of Product.

-

Fix: The trifluoromethoxy group is stable, but the resulting amine might be sensitive. Avoid strong acidic workups.

-

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Matos, M. J. , et al. (2025).[9] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[9]

-

Bhattacharyya, S. (1994).[1][2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][8] Tetrahedron Letters, 35(15), 2401-2404.

Sources

- 1. 5-chloro-2-(trifluoromethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitro-2-(trifluoromethoxy)benzaldehyde as organic building block

Application Note: 5-Nitro-2-(trifluoromethoxy)benzaldehyde as a Strategic Organic Building Block

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 160503-78-6 ) represents a high-value fluorinated scaffold for drug discovery. Its structural uniqueness lies in the synergistic combination of a strongly electron-withdrawing nitro group and a lipophilic trifluoromethoxy (-OCF

This guide details the reactivity profile, handling procedures, and validated synthetic protocols for leveraging this building block in the synthesis of antitubercular agents, kinase inhibitors, and novel heterocycles.

Chemical Profile & Structural Significance

| Property | Data |

| IUPAC Name | 5-Nitro-2-(trifluoromethoxy)benzaldehyde |

| CAS Number | 160503-78-6 |

| Molecular Formula | C |

| Molecular Weight | 235.12 g/mol |

| Appearance | Pale yellow to yellow-brown solid |

| Electronic Character | Highly electron-deficient aromatic ring |

| Key Functional Groups | Aldehyde (Electrophile), Nitro (Reducible precursor), Trifluoromethoxy (Lipophilic modulator) |

The Fluorine Effect:

The -OCF

Reactivity Landscape

The compound's reactivity is dominated by the electron-withdrawing nature of the -NO

Key Reaction Pathways:

-

Condensation (C=N Bond Formation): Rapid reaction with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes.

-

Reductive Amination: One-pot conversion to secondary amines, preserving the -OCF

and -NO -

Henry Reaction (Nitroaldol): Condensation with nitroalkanes to form nitrostyrenes, precursors to indole derivatives.

-

Chemoselective Reduction: The -NO

group can be selectively reduced to an aniline (using SnCl

Visualizing the Synthetic Workflow

Experimental Protocols

Protocol A: High-Yield Synthesis of Antimicrobial Hydrazones

Context: Hydrazone derivatives of nitro-aromatics often exhibit potent antitubercular activity (analogous to Nifurtimox).[1] This protocol ensures maximum yield by mitigating the deactivating steric effect of the ortho-OCF

Reagents:

-

5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) (1.1 equiv)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 5-Nitro-2-(trifluoromethoxy)benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete solubility; mild warming (40°C) may be required due to the lipophilic -OCF

group. -

Addition: Add 1.1 mmol of the hydrazide derivative.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot should disappear.

-

Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a crystalline solid.[4]

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Validation Criteria:

-

Yield: Expected >85%.

-

1H NMR: Appearance of the imine singlet (-CH=N-) around

8.3–8.6 ppm. Disappearance of the aldehyde proton (

Protocol B: Reductive Amination for Library Generation

Context: Creating secondary amines for kinase inhibitor libraries. The use of Sodium Triacetoxyborohydride (STAB) allows for the reduction of the intermediate imine without reducing the aldehyde or the nitro group.

Reagents:

-

5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

DCM (Dichloromethane) or DCE (1,2-Dichloroethane)

-

Acetic Acid (1.0 equiv)

Procedure:

-

Imine Formation: In a vial, mix the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL). Add Acetic Acid (0.5 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Add STAB (0.75 mmol) in one portion.

-

Reaction: Stir at RT for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench with saturated aqueous NaHCO

solution (5 mL). -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Note: The -OCF

Handling & Safety (SDS Summary)

-

Hazards: The compound contains a nitro group (potential energetic precursor) and a fluorinated ether. It is classified as an Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged air exposure.

-

Waste Disposal: Do not mix with strong bases or reducing agents in uncontrolled conditions. Fluorinated organic waste must be segregated for high-temperature incineration to prevent HF formation in standard waste streams.

References

-

SynQuest Laboratories. Product Data: 5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS 160503-78-6).[5][6] Retrieved from

-

Sigma-Aldrich. Product Specification: 5-Nitro-2-(trifluoromethoxy)benzaldehyde. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] (Contextual grounding for OCF3 utility). Retrieved from

-

BenchChem. Reaction Mechanisms of Nitrobenzaldehydes. (General protocol adaptation source). Retrieved from

Sources

- 1. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 5-Nitro-2-(trifluoromethoxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 6. CAS 160503-78-6 | 4654-3-7Y | MDL MFCD11847468 | 5-Nitro-2-(trifluoromethoxy)benzaldehyde | SynQuest Laboratories [synquestlabs.com]

solvent selection for 5-Nitro-2-(trifluoromethoxy)benzaldehyde reactions

Application Note: Solvent Selection & Process Optimization for 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Executive Summary

5-Nitro-2-(trifluoromethoxy)benzaldehyde (CAS: 19688-60-9 analog/chemotype) represents a "privileged scaffold" in medicinal chemistry, combining a highly electrophilic aldehyde, a reducible nitro group, and a lipophilic, metabolically stable trifluoromethoxy (-OCF

This guide addresses the specific challenges of working with this electron-deficient building block. The presence of the -OCF

Chemical Profile & Solvent Compatibility

Electronic & Physical Landscape

The molecule features a "push-pull" electronic deactivation.[1] The nitro group (position 5) and the trifluoromethoxy group (position 2) are both electron-withdrawing, making the aldehyde carbon exceptionally electrophilic.

-

Lipophilicity: The -OCF

group imparts significant lipophilicity, making the compound soluble in non-polar solvents (e.g., Toluene, Hexane/EtOAc mixtures) where 5-nitrobenzaldehyde might precipitate.[1] -

Reactivity: The electron-poor ring increases the rate of nucleophilic attack at the aldehyde but also raises the acidity of any

-protons in subsequent intermediates.[1]

Solvent Selection Matrix

| Solvent Class | Suitability | Rationale & Application |

| Chlorinated (DCM, DCE) | High | Excellent solubility.[1] Ideal for reductive aminations (non-coordinating). |

| Ethers (THF, 2-MeTHF) | High | Good solubility. 2-MeTHF is the recommended Green alternative to DCM.[1] |

| Alcohols (MeOH, EtOH) | Medium | Caution: High electrophilicity of the aldehyde promotes hemiacetal formation, which can retard reaction rates in equilibrium-driven processes. |

| Aprotic Polar (DMF, DMSO) | Medium | Solubilizes reactants but difficult to remove. Use only for S |

| Water | Low | Insoluble. Use only in biphasic systems or as a co-solvent for oxidations. |

Decision Framework: Solvent Selection

The following decision tree guides the researcher through solvent selection based on the intended transformation and green chemistry constraints.

Figure 1: Solvent selection decision tree based on reaction type and environmental goals.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Target: Synthesis of Secondary Amines without Nitro Reduction.[1]

Challenge: Standard hydrogenation conditions (H

Reagents:

-

5-Nitro-2-(trifluoromethoxy)benzaldehyde (1.0 equiv)[1]

-

Amine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (1.0 equiv, catalytic)

-

Solvent: 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

Procedure:

-

Imine Formation: In a dry flask, dissolve the benzaldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol).

-

Note: The electron-withdrawing nature of the ring accelerates imine formation. Stir for 30–60 mins at Room Temperature (RT).

-

-

Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

-

Critical: Maintain 0°C to prevent side reactions with the nitro group.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

-

Workup: Quench with saturated NaHCO

. Extract with DCM. The lipophilic -OCF -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Knoevenagel Condensation

Target: Synthesis of Cinnamic Acid Derivatives.

Challenge: The aldehyde is highly reactive, but the product can be insoluble in pure ethanol due to the -OCF

Reagents:

Procedure:

-

Dissolve aldehyde and malonic acid in the solvent mixture.

-

Add piperidine catalyst.

-

Heat to reflux (80°C) for 2–4 hours.

-

Isolation: Cool to 0°C. The toluene co-solvent keeps impurities in solution while the highly crystalline product precipitates. Filter and wash with cold ethanol.

Mechanistic Workflow: Reductive Amination

The following diagram illustrates the chemoselective pathway, highlighting the critical intermediate stabilization provided by the solvent choice.

Figure 2: Chemoselective reductive amination workflow preventing nitro reduction.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Imine Step) | Hemiacetal formation in alcohol solvents.[1] | Switch to DCE or Toluene . Add 4Å Molecular Sieves to drive equilibrium. |

| Nitro Reduction | Reducing agent too strong (e.g., NaBH | Switch to STAB or NaCNBH |

| Product Oiling Out | High lipophilicity of -OCF | Use a biphasic workup. Avoid pure water precipitation; use Hexane/EtOAc for crystallization. |

| Defluorination | Harsh basic conditions (e.g., t-BuOK in DMSO).[1] | The -OCF |

References

-

Master Organic Chemistry. Reductive Amination: Mechanism and Conditions. [Link]

-

Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB) Protocols. [Link]

-

Beilstein Journal of Organic Chemistry. The Trifluoromethoxy Group: Properties and Synthesis. [Link]

-

Frontiers in Chemistry. Catalytic Reductive Amination with Nitro Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Introduction

Welcome to the technical support center for the synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. This molecule is a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. Its synthesis, primarily achieved through the electrophilic nitration of 2-(trifluoromethoxy)benzaldehyde, presents a classic regioselectivity challenge due to the competing directing effects of the aldehyde and trifluoromethoxy substituents. This guide provides in-depth, experience-based solutions to common experimental issues, enabling researchers to optimize reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction's underlying principles.

Q1: What is the core mechanism for the synthesis of 5-Nitro-2-(trifluoromethoxy)benzaldehyde?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid," is used to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][3][4] The aromatic ring of the 2-(trifluoromethoxy)benzaldehyde acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][4] Finally, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bonded to the new nitro group, restoring aromaticity and yielding the final product.[2][3]

Q2: How do the two substituents on the starting material direct the incoming nitro group?

This is the central challenge of the synthesis. The two groups have opposing electronic influences:

-

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful inductive electron-withdrawal (-I effect) of the three fluorine atoms.[5][6] However, the lone pairs on the oxygen atom can be donated into the ring via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[2][5][6]

-

Aldehyde Group (-CHO): This is a deactivating group that withdraws electron density from the ring through both induction and resonance. It strongly directs incoming electrophiles to the meta position.[7]

Q3: Why is the 5-nitro isomer the desired major product?

The formation of 5-Nitro-2-(trifluoromethoxy)benzaldehyde means the nitro group has added to the position that is para to the trifluoromethoxy group and meta to the aldehyde group. In this specific case, the ortho, para-directing influence of the -OCF₃ group is the dominant factor in determining the final product distribution, despite its overall deactivating nature.[2][6]

Diagram 1: Directing Effects on 2-(Trifluoromethoxy)benzaldehyde

Caption: Competing directing effects on the aromatic ring.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Overall Yield / Significant Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. The -OCF₃ group is strongly deactivating, slowing the reaction rate.[2] 3. Inefficient generation of the nitronium ion. | 1. Increase Reaction Time: Monitor the reaction via TLC or GC to ensure it has gone to completion. 2. Slightly Increase Temperature: Cautiously raise the temperature (e.g., from 0°C to 5-10°C), but be aware this may affect isomer distribution and increase byproduct formation. 3. Verify Acid Concentration: Ensure that highly concentrated (98%) sulfuric acid and (70% or fuming) nitric acid are used for efficient nitronium ion generation.[2] |

| Poor Regioselectivity (High percentage of 3-nitro or other isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitric acid to sulfuric acid. | 1. Maintain Low Temperature: Lower temperatures (e.g., -5°C to 0°C) generally favor the formation of the para-isomer over the ortho-isomer due to increased sensitivity to steric hindrance.[2] 2. Optimize Nitrating Mixture: The composition of the mixed acid can influence isomer ratios. Perform small-scale experiments to find the optimal HNO₃:H₂SO₄ ratio.[7][8] |

| Formation of Dinitrated Byproducts | 1. Reaction temperature is too high. 2. Excess of nitrating agent used. 3. Prolonged reaction time after consumption of starting material. | 1. Strict Temperature Control: Nitration is highly exothermic.[2][8] Use an efficient cooling bath (ice-salt or cryocooler) and add reagents slowly to maintain the target temperature. 2. Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Avoid large excesses. 3. Monitor Reaction: Stop the reaction promptly once the starting material is consumed as determined by TLC or GC analysis. |

| Presence of Carboxylic Acid Impurity (5-Nitro-2-(trifluoromethoxy)benzoic acid) | 1. The aldehyde group was oxidized by the strongly oxidizing nitrating mixture. 2. This side reaction is more prevalent at higher temperatures or with extended reaction times.[7] | 1. Maintain Low Temperature: This is the most critical factor to prevent oxidation. 2. Minimize Reaction Time: Do not let the reaction stir for an unnecessarily long time after completion. 3. Purification: The acidic byproduct can often be removed by a basic wash (e.g., dilute NaHCO₃ solution) during the aqueous workup. |

| Difficulty Purifying the Final Product | 1. Isomers have very similar polarities, making separation difficult. 2. Product is an oil or does not crystallize easily. | 1. Column Chromatography: This is the most reliable method for isomer separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, chloroform/hexane) to find the optimal mobile phase.[9] 2. Recrystallization: If chromatography is not ideal, try recrystallization from a mixed-solvent system (e.g., methanol/petroleum ether, ethanol/water) which can sometimes effectively separate isomers.[9][10] |

| Runaway Reaction (Rapid temperature increase, excessive fuming) | 1. Poor heat dissipation. 2. Addition of reagents was too fast. | 1. Immediate Action: If safe, pour the reaction mixture cautiously onto a large volume of crushed ice to quench the reaction.[7] 2. Prevention: Always use a sufficiently large reaction vessel, an efficient cooling bath, and add the substrate or nitrating mixture dropwise with vigorous stirring.[2] |

Diagram 2: General Troubleshooting Workflow

Caption: A logical workflow for diagnosing common synthesis issues.

Part 3: Experimental Protocols

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and the reaction is highly exothermic.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Protocol 1: Optimized Nitration of 2-(Trifluoromethoxy)benzaldehyde

This protocol is designed to maximize the yield of the desired 5-nitro isomer.

-

Prepare the Nitrating Mixture: In a three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 25 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to -5°C.

-

With vigorous stirring, slowly add 1.1 equivalents of concentrated nitric acid (70%) dropwise, ensuring the internal temperature does not exceed 0°C.

-

Substrate Addition: Dissolve 1 equivalent of 2-(trifluoromethoxy)benzaldehyde[11][12] in a minimal amount of a suitable solvent like dichloromethane or, if possible, add it neat.

-

Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30-60 minutes. Meticulously maintain the internal temperature between -5°C and 0°C during the addition.

-

Reaction Monitoring: After the addition is complete, let the mixture stir at 0°C. Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large beaker filled with 250 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.[2]

-

Washing: Combine the organic layers. Wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acid traces and the carboxylic acid byproduct), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

-

Prepare the Column: Pack a glass chromatography column with silica gel, using a slurry method with hexane.

-

Select the Mobile Phase: Based on TLC analysis, prepare an appropriate mobile phase. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is often effective.

-

Load the Sample: Dissolve the crude product from Protocol 1 in a minimum amount of the mobile phase (or DCM) and load it carefully onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure 5-nitro isomer.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Nitro-2-(trifluoromethoxy)benzaldehyde.

Diagram 3: Reaction Mechanism Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aidic.it [aidic.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 11. 2-(三氟甲氧基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-(三氟甲氧基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde

Welcome to the dedicated technical support resource for the purification of 5-Nitro-2-(trifluoromethoxy)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter, ensuring the integrity and purity of your compound.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the physicochemical properties of 5-Nitro-2-(trifluoromethoxy)benzaldehyde is crucial for making informed experimental choices.

| Property | Value | Source |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Molecular Weight | 219.12 g/mol | [1] |

| Melting Point | 34 - 40 °C | |

| Purity (Typical) | ≥95% | [1] |

II. Troubleshooting Guide: Common Purification Challenges